Lipophilicity (LogP) Comparison Versus the Des-Ethoxy Analog Methyl 2-Acetylpent-4-ynoate
The target compound exhibits a computed LogP of 0.40–0.57 across two independent vendor datasets, compared to a computed LogP of 0.39 for the closest des-ethoxy analog methyl 2-acetylpent-4-ynoate (CAS 101413-11-0) [1]. Although the absolute increase is modest, it is directionally consistent with the addition of an ethoxy group and may translate into measurably higher membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers, relevant for fragment-based or cell-based screening .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.4029 (ChemScene) / 0.5724 (ChemDiv) |
| Comparator Or Baseline | Methyl 2-acetylpent-4-ynoate (CAS 101413-11-0): LogP = 0.3879 (predicted, yybyy.com) |
| Quantified Difference | ΔLogP ≈ +0.01 to +0.18 units (target minus comparator, depending on dataset) |
| Conditions | In silico prediction; experimental LogP not reported in public literature for either compound |
Why This Matters
Even modest LogP differences can alter passive membrane flux and off-target promiscuity in cellular assays, making the target compound a distinct tool for probing structure-permeability relationships in pent-4-ynoate series.
- [1] yybyy.com. Methyl 2-acetylpent-4-ynoate (CAS 101413-11-0) – Physicochemical Properties. Molecular Formula C₈H₁₀O₃, MW 154.163, PSA 43.37, LogP 0.3879. Available at: https://www.yybyy.com/chemicals/detail/101413-11-0 (accessed April 2026). View Source
